molecular formula C12H6BrNO3 B13740575 6-Bromo-2-nitronaphtho(2,1-b)furan CAS No. 101931-45-7

6-Bromo-2-nitronaphtho(2,1-b)furan

Katalognummer: B13740575
CAS-Nummer: 101931-45-7
Molekulargewicht: 292.08 g/mol
InChI-Schlüssel: DSUKEUTVSCILGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-nitrobenzoebenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their unique structural features and wide array of biological activities, making them a privileged structure in the field of drug discovery . This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 2nd position on the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-nitrobenzoebenzofuran can be achieved through various methods. One common approach involves the electrophilic nitration of benzofuran derivatives. For instance, the nitration of benzofuran with a mixture of nitric acid and acetic acid can yield 2-nitrobenzofuran . The bromination of this intermediate can then be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 6-bromo-2-nitrobenzoebenzofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of 6-bromo-2-nitrobenzoebenzofuran.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-nitrobenzoebenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted benzofuran derivatives.

    Reduction: Formation of 6-bromo-2-aminobenzobenzofuran.

    Oxidation: Formation of oxidized benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-nitrobenzoebenzofuran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-bromo-2-nitrobenzoebenzofuran is not fully understood. its biological activities are likely related to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrobenzofuran: Lacks the bromine atom but shares the nitro group and benzofuran core.

    6-Bromo-2-aminobenzofuran: Similar structure but with an amino group instead of a nitro group.

    6-Bromo-2-chlorobenzofuran: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

6-Bromo-2-nitrobenzoebenzofuran is unique due to the presence of both a bromine atom and a nitro group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

101931-45-7

Molekularformel

C12H6BrNO3

Molekulargewicht

292.08 g/mol

IUPAC-Name

6-bromo-2-nitrobenzo[e][1]benzofuran

InChI

InChI=1S/C12H6BrNO3/c13-10-3-1-2-7-8(10)4-5-11-9(7)6-12(17-11)14(15)16/h1-6H

InChI-Schlüssel

DSUKEUTVSCILGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C(=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.